

Application Notes and Protocols for YX968, an HDAC3/8 PROTAC Dual Degradator

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Compound of Interest

Compound Name: YX968

Cat. No.: B15544573

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Introduction

YX968 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) that dually degrades Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8).^{[1][2][3]} As a PROTAC, **YX968** functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins, rather than simply inhibiting their enzymatic activity.^{[1][4]} This mechanism allows for the investigation of both the enzymatic and non-enzymatic (e.g., scaffolding) functions of HDAC3 and HDAC8.^[4] **YX968** has demonstrated high potency in suppressing the growth of various cancer cell lines by inducing apoptosis.^{[1][5]} These application notes provide detailed protocols for the preparation of **YX968** stock solutions for cell culture experiments and outline a general workflow for its application.

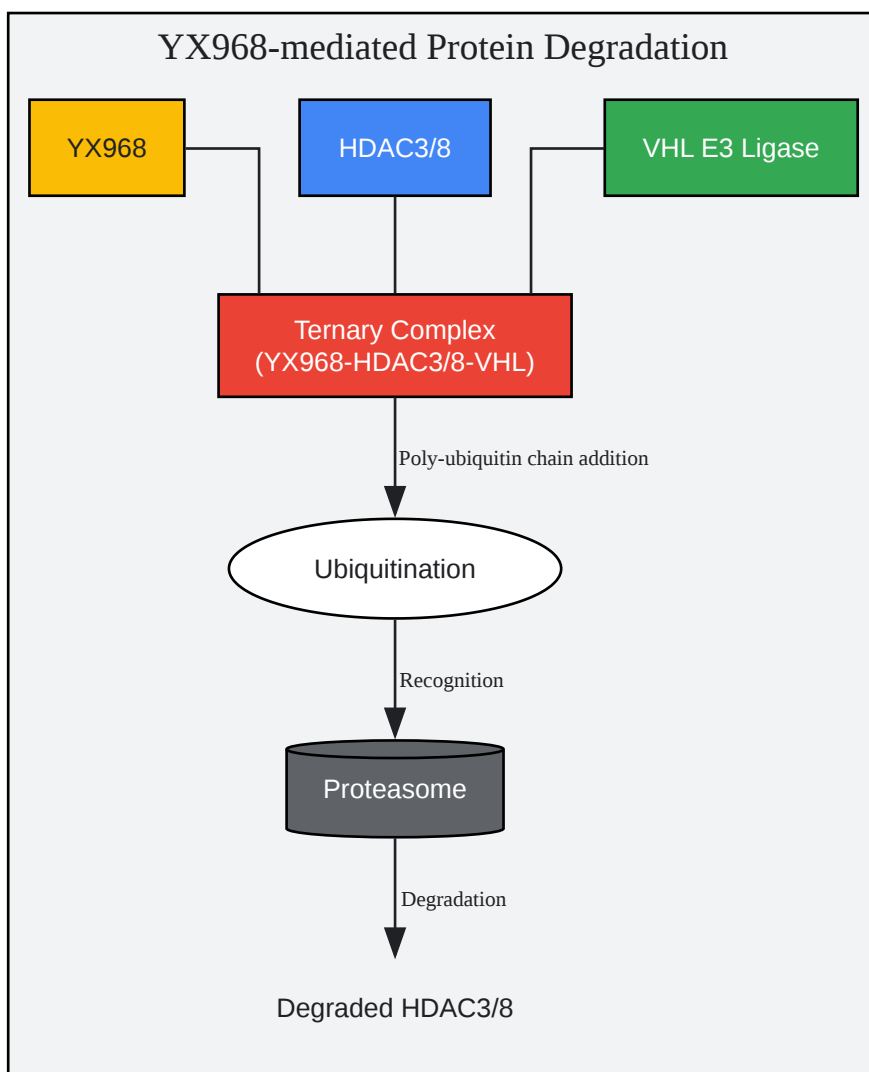
Compound Information and Properties

A summary of the key quantitative data for **YX968** is presented in the table below for easy reference.

| Property | Value | Reference |
|------------------|--|-----------|
| Molecular Weight | 831.13 g/mol | [2] |
| Formula | C45H66N8O5S | [2] |
| Appearance | Solid | [2] |
| Purity | >98% (HPLC) | [2] |
| DC50 (HDAC3) | 1.7 nM (in MDA-MB-231 cells, 8h) | [1][2] |
| DC50 (HDAC8) | 6.1 - 6.8 nM (in MDA-MB-231 cells, 8h) | [2][6] |
| IC50 (HDAC1) | 591 nM | [2] |
| IC50 (HDAC3) | 284 nM | [2] |

Mechanism of Action of YX968

YX968 is a heterobifunctional molecule composed of a ligand that binds to HDAC3/8, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] By simultaneously binding to both the target protein (HDAC3 or HDAC8) and the E3 ligase, **YX968** facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag the HDAC protein with ubiquitin molecules, marking it for degradation by the proteasome.[1] This targeted degradation effectively removes both the enzymatic and scaffolding functions of HDAC3 and HDAC8.



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Caption: Mechanism of action of **YX968** leading to HDAC3/8 degradation.

Experimental Protocols

1. Preparation of **YX968** Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **YX968** in DMSO, which is suitable for long-term storage and subsequent dilution into cell culture media.

Materials:

- **YX968** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or cryovials
- Analytical balance and chemical fume hood
- Vortex mixer and/or sonicator

Procedure:

- Safety Precautions: Handle **YX968** powder in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.^[7]
- Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **YX968** powder into the tube.
- Dissolution: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).^[2] Add the calculated volume of sterile DMSO to the tube containing the **YX968** powder.
- Solubilization: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming (e.g., 37°C for 10-30 minutes) can be applied to aid dissolution.^{[6][7]} Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile cryovials.^[6]

Storage of Stock Solutions:

- Store aliquots at -80°C for up to 6 months.^[6]
- For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.^[6]
- Before use, allow an aliquot to thaw completely at room temperature for at least 60 minutes and vortex gently before diluting into culture medium.

| Storage Condition | Duration |
|--------------------|-----------|
| -20°C (Powder) | 12 Months |
| 4°C (Powder) | 6 Months |
| -80°C (in Solvent) | 6 Months |
| -20°C (in Solvent) | 1 Month |

2. Preparation of Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

- **YX968** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium, pre-warmed to 37°C
- Sterile conical tubes and pipettes

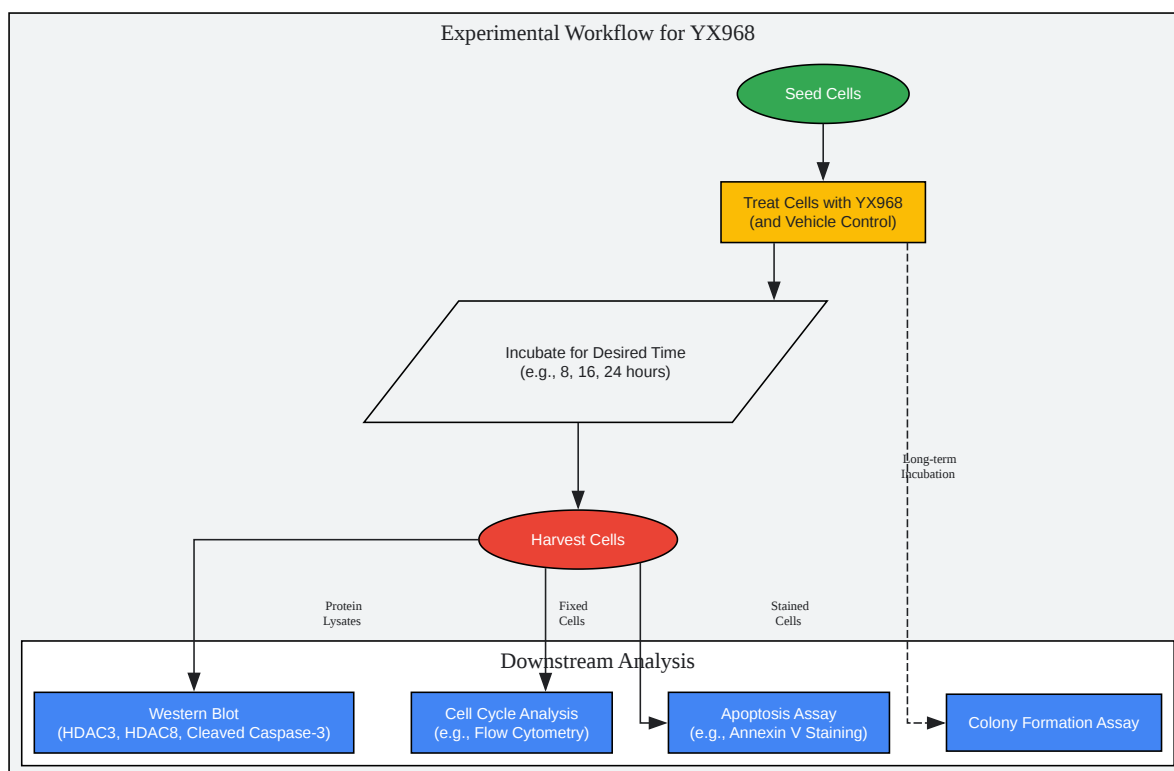
Procedure:

- **Determine Final Concentration:** Decide on the final concentrations of **YX968** to be used in your experiment based on literature values or dose-response curves (e.g., DC50 values are in the low nanomolar range).[1][2]
- **Serial Dilutions (if necessary):** For very low final concentrations, it may be necessary to perform an intermediate dilution of the high-concentration stock solution in sterile DMSO or culture medium.
- **Final Dilution:** Add the appropriate volume of the **YX968** stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 1 μ M working solution from a 10 mM stock, add 1 μ L of the stock solution to 10 mL of medium.

- **Mixing:** Immediately after adding the **YX968** stock, gently swirl or invert the tube to ensure homogenous mixing and prevent precipitation of the compound.^[7]
- **Solvent Control:** Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced cellular effects.^[7]
- **Application to Cells:** Remove the existing medium from your cultured cells and replace it with the freshly prepared **YX968**-containing medium or the vehicle control medium.

Experimental Workflow for Assessing YX968 Activity

The following diagram illustrates a typical workflow for evaluating the effects of **YX968** on cancer cells, from treatment to downstream analysis.



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- To cite this document: BenchChem. [Application Notes and Protocols for YX968, an HDAC3/8 PROTAC Dual Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544573#how-to-prepare-yx968-stock-solution-for-cell-culture]

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